(2S)-2-(Oxan-3-yl)propanoic acid
Description
(2S)-2-(Oxan-3-yl)propanoic acid is a chiral carboxylic acid featuring a tetrahydropyran (oxan) ring at the 3-position of the propanoic acid backbone. The (2S) configuration confers stereochemical specificity, which is critical for its interactions in biological systems or synthetic applications.
Properties
IUPAC Name |
(2S)-2-(oxan-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCOSQLLYSAPJQ-PKPIPKONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Oxan-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as oxan-3-ol and propanoic acid derivatives.
Formation of Intermediate: The oxan-3-yl group is introduced through a nucleophilic substitution reaction, where oxan-3-ol reacts with a suitable leaving group on the propanoic acid derivative.
Final Product Formation: The intermediate undergoes further reactions, such as esterification or hydrolysis, to yield the final product, (2S)-2-(Oxan-3-yl)propanoic acid.
Industrial Production Methods: Industrial production of (2S)-2-(Oxan-3-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: (2S)-2-(Oxan-3-yl)propanoic acid can undergo oxidation reactions, where the oxan-3-yl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the oxan-3-yl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-3-one derivatives, while reduction can produce oxan-3-yl alcohols.
Scientific Research Applications
(2S)-2-(Oxan-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(Oxan-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The oxan-3-yl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the (2S)-configured propanoic acid core but differ in substituents, enabling a comparative analysis of physicochemical and functional properties.
Table 1: Key Structural and Functional Comparisons
Stereochemical and Functional Group Analysis
- Oxan-3-yl vs. Aromatic Substituents : The oxan-3-yl group in the target compound is less lipophilic than naphthyl or biphenyl groups (e.g., O-Demethylnaproxen, ), favoring solubility in polar solvents. However, aromatic substituents (e.g., 4-nitrophenyl in ) enhance UV detectability and binding affinity to hydrophobic enzyme pockets.
- Electron-Donating vs. Electron-Withdrawing Groups : The oxan-3-yl oxygen donates electron density, slightly reducing the carboxylic acid's acidity compared to nitro-substituted analogs (), which exhibit stronger acidic properties due to resonance stabilization of the conjugate base.
- Biological Relevance : Compounds like Spirapril impurities () and ACE2-targeting derivatives () highlight the importance of substituent bulk and stereochemistry in receptor binding. The oxan-3-yl group’s cyclic ether structure may mimic natural substrates in glycosidase or protease interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
